N,N,N-Triethylanilinium bromide
Description
Contextualization within Quaternary Ammonium (B1175870) Salts and Organic Synthesis
N,N,N-Triethylanilinium bromide belongs to the class of organic compounds known as quaternary ammonium salts. wikipedia.org These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanently positively charged cation. wikipedia.orgnih.gov In the case of this compound, the nitrogen atom is bonded to three ethyl groups and one phenyl group, with a bromide anion to balance the charge.
The general structure of quaternary ammonium salts imparts them with unique properties that are highly valuable in organic synthesis. taylorandfrancis.com They are often used as phase-transfer catalysts, which facilitate the reaction between reactants located in different immiscible phases, such as an organic and an aqueous layer. wikipedia.org This catalytic activity is crucial for enhancing reaction rates and yields in a variety of chemical transformations. taylorandfrancis.com The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines, a process known as the Menshutkin reaction. wikipedia.org
Significance in Contemporary Chemical Research
The significance of quaternary ammonium salts, and by extension this compound, in contemporary chemical research is multifaceted. These compounds are explored for their potential in a wide range of applications due to their stability and versatility. taylorandfrancis.comscienceinfo.com Research into quaternary ammonium salts includes their use as disinfectants, surfactants, and in the synthesis of novel organic materials. wikipedia.orgtaylorandfrancis.com
In the field of materials science, quaternary ammonium salts are investigated for their potential to be incorporated into polymers to create materials with antimicrobial properties. taylorandfrancis.com Furthermore, their role as electrolytes in electrochemical applications is an active area of research. While specific research on this compound is not as extensively documented as its trimethyl counterpart, the general properties of this class of compounds suggest its potential utility in similar areas of investigation. The study of such compounds contributes to the development of new synthetic methodologies and functional materials.
Physicochemical Properties of a Related Compound: N,N,N-Trimethylanilinium bromide
| Property | Value |
| CAS Number | 16056-11-4 matrix-fine-chemicals.com |
| Molecular Formula | C9H14BrN matrix-fine-chemicals.com |
| Molecular Weight | 216.122 g/mol matrix-fine-chemicals.com |
| Appearance | Crystalline Powder fishersci.com |
| SMILES | CN+(C)C1=CC=CC=C1.[Br-] matrix-fine-chemicals.com |
| InChIKey | GNMJFQWRASXXMS-UHFFFAOYSA-M matrix-fine-chemicals.com |
Structure
3D Structure of Parent
Properties
CAS No. |
61175-74-4 |
|---|---|
Molecular Formula |
C12H20BrN |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
triethyl(phenyl)azanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HMJWAKCBJWAMPL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for N,n,n Triethylanilinium Bromide
Quaternization Reactions
Quaternization reactions are fundamental to the formation of quaternary ammonium (B1175870) salts. thieme-connect.com The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, which is then associated with the halide anion.
The synthesis of N,N,N-Triethylanilinium bromide is achieved through the direct alkylation of N,N-diethylaniline with bromoethane. In this SN2 reaction, the nitrogen atom of N,N-diethylaniline acts as a nucleophile, attacking the electrophilic ethyl group of bromoethane. The bromide ion that is displaced becomes the counter-ion to the newly formed N,N,N-triethylanilinium cation. While anilines are generally less nucleophilic than aliphatic amines, the reaction proceeds effectively to form the quaternary salt. thieme-connect.comnih.gov
The rate and efficiency of the quaternization reaction are significantly influenced by the reaction conditions. Polar aprotic solvents are often employed to facilitate the reaction. Common solvents for the synthesis of quaternary ammonium salts include acetone, acetonitrile, and ethanol. sciensage.infomdpi.com The reaction is typically carried out under reflux conditions to increase the reaction rate. For instance, the synthesis of related quaternary ammonium salts has been successfully achieved by refluxing the tertiary amine and alkyl halide in a suitable solvent for several hours. mdpi.com The choice of solvent can affect the reaction rate, with more polar solvents generally leading to faster reactions due to the stabilization of the charged transition state. sciensage.info
| Parameter | Condition | Rationale |
| Reactants | N,N-Diethylaniline, Bromoethane | Tertiary amine and alkylating agent |
| Solvent | Ethanol, Acetone, or Acetonitrile | Polar solvent to facilitate SN2 reaction |
| Temperature | Reflux | To increase reaction rate |
Table 1: Typical Reaction Conditions for the Synthesis of this compound
For the large-scale production of quaternary ammonium salts like this compound, continuous flow reactors offer several advantages over traditional batch processes. tue.nlulisboa.pt The quaternization reaction is often exothermic, and continuous flow systems allow for better temperature control, which is crucial for safety and product consistency. tue.nl These systems typically involve pumping the reactant streams through a microreactor or a heated coil, where the reaction occurs. google.comthieme-connect.com This method can lead to significantly reduced reaction times, from hours in a batch process to minutes in a continuous flow setup, and can improve yield and purity. thieme-connect.com The use of heterogeneous catalysts in continuous processes can also simplify product purification. google.com
Purity Assessment and Structural Characterization in Synthesis
Following the synthesis, it is crucial to assess the purity of the this compound and confirm its chemical structure using various analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds.
¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the aromatic protons of the phenyl group and the protons of the three equivalent ethyl groups. The protons on the methylene (B1212753) groups (–CH₂–) directly attached to the positively charged nitrogen would be deshielded and appear at a lower field (higher ppm value) compared to the protons of the methyl groups (–CH₃). The aromatic protons would appear in the typical aromatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the different carbon atoms in the phenyl ring and the ethyl groups. The carbon atoms directly bonded to the nitrogen atom would be significantly deshielded. The presence of a single set of signals for the ethyl groups would confirm the symmetry of the cation. docbrown.info
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.0 - 8.0 | ~120 - 140 |
| N-CH₂-CH₃ | ~3.5 - 4.5 | ~50 - 60 |
| N-CH₂-CH₃ | ~1.2 - 1.6 | ~10 - 15 |
Table 2: Predicted NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.)
| Compound | Crystal System | Unit Cell Parameters | Reference |
| 2,4,6-Trimethylanilinium bromide | Orthorhombic | a = 10.399 Å, b = 18.720 Å, c = 10.282 Å | nih.gov |
Quantitative Purity Analysis (e.g., Ion Chromatography or Halide Titration)Current time information in Bangalore, IN.
The quantitative assessment of this compound purity is crucial to ensure its suitability for various applications. This is typically achieved by quantifying the bromide counter-ion, as the salt's stoichiometry is fixed. The primary methods for this determination are ion chromatography and halide titration, which offer robust and reliable quantification of the bromide content.
Ion Chromatography (IC)
Ion chromatography is a highly sensitive and selective method for determining the concentration of ionic species in a sample. For this compound, IC is employed to quantify the bromide (Br⁻) anion, thereby providing a direct measure of the salt's purity. The principle involves separating the bromide ions from other components in the sample matrix using an ion-exchange column, followed by detection and quantification.
The analytical process begins with the dissolution of a precisely weighed sample of this compound in a suitable solvent, typically deionized water. This solution is then injected into the ion chromatograph. Inside the instrument, the sample passes through a guard column, which removes potential contaminants, and then into a separator column packed with an anion-exchange resin. epa.gov A buffered aqueous solution, known as the eluent (e.g., a carbonate-bicarbonate solution), flows continuously through the system. epa.gov The bromide ions are separated based on their affinity for the resin's exchange sites. epa.gov
After separation, the eluent and the separated ions pass through a suppressor device. This device reduces the background conductivity of the eluent and converts the analyte anions into their more conductive acid forms, enhancing the sensitivity of the measurement. epa.gov Finally, a conductivity detector measures the electrical conductance of the solution, which is proportional to the concentration of the bromide ions. thermofisher.com Calibration with certified bromide standards allows for accurate quantification. highpuritystandards.comcenam.mx
Table 1: Typical Parameters for Ion Chromatography Analysis of Bromide
| Parameter | Typical Setting | Purpose |
| Instrument | Ion Chromatograph with conductivity detector | Separation and detection of ionic species. epa.gov |
| Column | Anion-exchange separator and guard columns | Separates bromide from other anions. epa.gov |
| Eluent | Sodium carbonate/sodium bicarbonate solution | Mobile phase that carries the sample through the column. epa.gov |
| Suppressor | Anion suppressor, chemical or electrolytic | Reduces background noise and enhances signal. epa.gov |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the retention time and separation efficiency. cenam.mx |
| Injection Volume | 20 - 100 µL | The amount of sample introduced for analysis. |
| Detector | Suppressed conductivity | Measures the concentration of the separated ions. thermofisher.com |
| Calibration | Multi-point calibration with bromide standards | Establishes the relationship between signal and concentration for quantification. highpuritystandards.com |
Halide Titration
Halide titration, specifically argentometric titration, is a classic and reliable volumetric method for determining the concentration of halide ions in a solution. This method is well-suited for the purity assessment of this compound by quantifying its bromide content. The most common approach is the Mohr method or the Fajans method, both of which use silver nitrate (B79036) (AgNO₃) as the titrant.
In this procedure, a known mass of this compound is dissolved in distilled water. A few drops of an indicator, such as potassium chromate (B82759) (for the Mohr method), are added to the solution. The solution is then titrated with a standardized solution of silver nitrate. The silver ions (Ag⁺) from the titrant react with the bromide ions (Br⁻) in the sample to form a precipitate of silver bromide (AgBr), which is a pale yellow solid.
Ag⁺(aq) + Br⁻(aq) → AgBr(s)
The endpoint of the titration is reached when all the bromide ions have precipitated. At this point, any excess silver ions will react with the chromate indicator to form a reddish-brown precipitate of silver chromate, signaling the completion of the reaction. The volume of the silver nitrate solution used to reach the endpoint is then used to calculate the amount of bromide in the original sample, and thus the purity of the this compound.
Table 2: Key Components and Conditions for Argentometric Titration of Bromide
| Component/Condition | Description | Role in Analysis |
| Analyte | This compound solution | Source of the bromide ions to be quantified. |
| Titrant | Standardized silver nitrate (AgNO₃) solution | Reacts with bromide ions in a 1:1 stoichiometric ratio. |
| Indicator | Potassium chromate (K₂CrO₄) solution | Signals the endpoint of the titration by forming a colored precipitate. |
| Reaction | Precipitation of silver bromide (AgBr) | The quantitative reaction on which the titration is based. |
| Endpoint | Formation of reddish-brown silver chromate (Ag₂CrO₄) | Visual indication that all bromide has been consumed. |
| Calculation | Volumetric analysis based on titrant volume and concentration | Determines the moles of bromide, which is then used to calculate the purity of the salt. |
Chemical Reactivity and Transformation Pathways of N,n,n Triethylanilinium Bromide
Substitution Reactions
The reactivity of N,N,N-Triethylanilinium bromide in substitution reactions primarily involves the exchange of its bromide anion with other nucleophiles. These reactions are fundamental to its role as a phase-transfer catalyst, where it facilitates the transfer of reactants across the interface of immiscible phases. wikipedia.org
Anionic Exchange Processes (e.g., bromide substitution with hydroxide (B78521) or chloride)
Anionic exchange in this compound allows for the replacement of the bromide ion with other anions, such as hydroxide or chloride. This process is typically achieved by reacting the salt with a source of the desired anion, like sodium hydroxide or sodium chloride, often in an aqueous or alcoholic solution. chemguide.co.uk The efficiency of this exchange can be influenced by the presence of other ions in the solution, which may compete for the exchange sites. nih.gov
For instance, in a biphasic system, this compound can transport hydroxide ions from an aqueous phase to an organic phase to participate in a reaction, after which the bromide ion is exchanged back. wikipedia.orgchemguide.co.uk The general mechanism for such nucleophilic substitution reactions can vary, proceeding through either an SN1 or SN2 pathway depending on the specific reactants and conditions. bits-pilani.ac.insaskoer.ca
The table below illustrates the reactants and typical products in anionic exchange processes involving this compound.
| Reactant (Anion Source) | Product Cation | Product Anion |
| Sodium Hydroxide (NaOH) | N,N,N-Triethylanilinium | Hydroxide (OH⁻) |
| Sodium Chloride (NaCl) | N,N,N-Triethylanilinium | Chloride (Cl⁻) |
Redox Chemistry of N,N,N-Triethylanilinium Systems
The redox chemistry of N,N,N-Triethylanilinium systems involves the potential for the anilinium cation to participate in electron transfer processes. researchgate.net While the triethylanilinium cation itself is relatively stable, its interaction with strong oxidizing or reducing agents can lead to transformations. ncert.nic.in For example, this compound has been used as a phase-transfer catalyst in oxidation reactions involving aqueous hypohalites. google.com In such systems, the catalyst facilitates the transfer of the oxidizing agent into the organic phase where the oxidation of an organic substrate occurs. google.com
The electrochemical behavior of related anilinium systems has been studied, revealing that the redox potentials can be influenced by the molecular structure and the surrounding medium. researchgate.netmdpi.com The presence of substituents on the aniline (B41778) ring or changes in the alkyl groups on the nitrogen atom can alter the ease of oxidation or reduction.
Transalkylation Dynamics in Anilinium Salts
Transalkylation refers to the transfer of an alkyl group from one molecule to another. In the context of anilinium salts, this dynamic process can lead to a reversible exchange of alkyl groups, particularly in the presence of nucleophiles or at elevated temperatures. researchgate.netrsc.org Mechanistic studies on related anilinium salt systems suggest that this dynamic exchange can proceed through a dissociative pathway. researchgate.net This implies the temporary departure of an ethyl group from the nitrogen atom, forming a tertiary amine and an ethyl cation, which can then be captured by another nucleophile.
This reversible nature of C-N bond exchange in anilinium salts has been explored in the development of dynamic covalent networks and self-healing materials. researchgate.netrsc.orgresearchgate.nettue.nl Although direct research on the transalkylation of this compound is not extensively detailed in the provided results, the behavior of other anilinium salts provides a strong indication of its potential to undergo similar dynamic processes. researchgate.netrsc.orgresearchgate.net The kinetics of such exchange reactions are influenced by temperature and the concentration of the participating species. tue.nl
Mechanistic Studies and Reaction Kinetics Involving N,n,n Triethylanilinium Bromide
Elucidation of Catalytic Cycles and Reaction Intermediates
N,N,N-Triethylanilinium bromide primarily functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. acenet.edudalalinstitute.com The catalytic cycle for a typical nucleophilic substitution reaction, where a nucleophile (Nu⁻) from an aqueous phase reacts with an organic substrate (R-X) in an organic phase, can be elucidated through the following key steps:
Anion Exchange: The N,N,N-Triethylanilinium cation ([PhNEt₃]⁺) in the organic phase exchanges its bromide anion (Br⁻) for a nucleophile anion (Nu⁻) at the interface of the two phases. This forms an ion pair, [PhNEt₃]⁺Nu⁻. dalalinstitute.comoperachem.com
Phase Transfer: The newly formed ion pair, being lipophilic due to the ethyl and phenyl groups, is soluble in the organic phase. It transports the nucleophile from the aqueous or solid phase into the bulk of the organic phase where the substrate resides. acenet.eduoperachem.com
Reaction in Organic Phase: Within the organic phase, the "naked" nucleophile, which is poorly solvated and thus highly reactive, attacks the organic substrate (R-X), leading to the formation of the product (R-Nu) and the regeneration of the catalyst's original halide salt ([PhNEt₃]⁺X⁻). dalalinstitute.com
Catalyst Regeneration: The catalyst cation then returns to the interface to exchange the newly acquired anion (X⁻) for another nucleophile anion (Nu⁻) from the aqueous phase, thus completing the catalytic cycle and allowing the process to repeat. acenet.edu
The key intermediate in this cycle is the N,N,N-Triethylanilinium nucleophile ion pair, [PhNEt₃]⁺Nu⁻. The efficiency of the cycle is dependent on the lipophilicity of this ion pair and its ability to shuttle the nucleophile effectively into the organic phase.
Investigations into Dual Reactivity in Arylation and Methylation
Quaternary ammonium (B1175870) salts, including structures analogous to this compound, have demonstrated utility as reagents in both methylation and arylation reactions, showcasing a form of dual reactivity. rsc.orgnih.gov
In the context of methylation , quaternary ammonium salts like phenyl trimethylammonium iodide can act as methylating agents. nih.govorganic-chemistry.org The proposed mechanism for α-methylation of ketones, for instance, suggests a direct nucleophilic substitution where the enolate of the ketone attacks the methyl group of the ammonium salt. organic-chemistry.orgacs.org This avoids the use of more volatile and toxic methylating agents. organic-chemistry.org An aryl substituent on the ammonium salt can facilitate the transfer of an adjacent alkyl group compared to tetraalkylammonium salts. nih.govacs.org
For arylation , while direct arylation using the phenyl group of this compound itself is less common, the compound can play a crucial role in nickel-catalyzed cross-coupling reactions. In some nickel-catalyzed reactions, the choice between methylation and arylation can be directed by the nature of the catalyst and reactants. For example, in certain systems, a Ni(II) catalytic species might not be nucleophilic enough to undergo oxidative addition with a phenyl-nitrogen bond for arylation, but a methyl-nitrogen bond can undergo oxidative addition via an Sₙ2-type mechanism, leading to methylation. rsc.org
The dual reactivity of this compound can be envisioned in a system where it can either act as a phase-transfer catalyst to introduce an arylating agent or, under different conditions, one of its ethyl groups could potentially be transferred in an ethylation reaction, analogous to methylation by similar salts.
Factors Influencing Synthetic Yield Variability
The synthetic yield of reactions employing this compound as a phase-transfer catalyst is sensitive to several experimental parameters. Optimizing these factors is key to achieving high conversion and product yield.
| Factor | Influence on Yield | Rationale |
| Catalyst Concentration | Increasing catalyst concentration generally increases the reaction rate and yield up to a certain point. biomedres.us | A higher concentration of the catalyst increases the number of active sites available to transport the reactant across the phase boundary, enhancing the reaction rate. biomedres.us |
| Solvent Choice | The nature of the organic solvent significantly impacts reaction efficiency. Low-boiling, low-polarity solvents are often effective. biomedres.us | The solvent must dissolve the organic substrate while having minimal solubility for the aqueous reactant. It also affects the extraction capacity of the catalyst for the ionic species. biomedres.us |
| Stirring Rate | Increasing the stirring speed enhances the reaction rate and yield. biomedres.us | Vigorous stirring increases the interfacial area between the aqueous and organic phases, which improves the mass transfer of the ion pairs and accelerates the reaction. biomedres.us |
| Temperature | Reaction rates and yields typically increase with temperature. taylorandfrancis.comresearchpublish.com | Higher temperatures increase the rate constants of the reaction. For endothermic reactions, increasing the temperature will favor product formation. researchpublish.com |
| Reactant Concentration | Higher concentrations of reactants can lead to faster reaction rates. | Increased concentration enhances the probability of molecular collisions, leading to a higher reaction rate. However, it may also increase the risk of side reactions. acenet.edu |
For example, in the butylation of sodium benzoate (B1203000) using a phase-transfer catalyst, the conversion was observed to increase significantly with a rise in temperature from 30°C to 70°C. researchpublish.com Similarly, the yield increased with catalyst concentration and reaction time up to an optimal point. researchpublish.com
Kinetic Measurements in Quaternization and Complex Formation
The formation of this compound itself is a quaternization reaction, a type of Menschutkin reaction, involving the reaction of N,N-diethylaniline with an ethylating agent like ethyl bromide. Kinetic studies of analogous quaternization reactions, such as the reaction of N,N-dimethylaniline with various alkyl halides, provide insight into the factors governing the formation of such quaternary ammonium salts.
Kinetic studies on the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride in different solvents have shown a clear dependence of the rate constant on the dielectric constant of the medium.
Table of Kinetic Data for an Analogous Quaternization Reaction (Data for the reaction of N,N-Dimethylaniline with Benzyl Chloride at 300 K)
| Solvent | Dielectric Constant (D) | Rate Constant (k₂) (x 10⁻³ L mol⁻¹ s⁻¹) |
| Acetone | 20.7 | 1.15 |
| Methyl Ethyl Ketone | 18.5 | 0.98 |
| Isopropyl Alcohol | 18.3 | 0.92 |
| Ethyl Alcohol | 24.3 | 1.56 |
| Methyl Alcohol | 32.6 | 2.12 |
| Acetonitrile | 37.5 | 2.89 |
Source: Adapted from kinetic studies on Menschutkin reactions.
Furthermore, thermodynamic parameters such as the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the reaction at different temperatures. For the quaternization of N,N-dimethylaniline, a negative entropy of activation is often observed, indicating the formation of a more ordered transition state compared to the reactants. organic-chemistry.org The rate of quaternization of N,N-dimethylaniline has also been shown to increase as the chain length of the substituent on the 1-bromoalk-2-yne increases. acenet.eduresearchgate.net These kinetic principles are directly applicable to understanding the formation and reactivity of this compound.
Computational Chemistry and Theoretical Modeling of N,n,n Triethylanilinium Bromide
Quantum Mechanical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. scispace.comresearchgate.net It has become a primary tool for predicting various molecular properties with reasonable accuracy and computational cost. researchgate.net DFT calculations are based on the electron density distribution rather than the complex many-electron wavefunction, which simplifies the calculations significantly. scispace.comresearchgate.net
Prediction of Electronic Structure and Charge Distribution
DFT calculations are instrumental in predicting the electronic structure and charge distribution of N,N,N-Triethylanilinium bromide. These calculations can reveal how electrons are distributed within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. The distribution of charges, particularly the negative charge on the nitrogen atom and the positive charges on the hydrogen atoms, can indicate the potential for charge transfer within the molecule. semanticscholar.org
The electronic structure, as determined by DFT, also provides insights into the nature of the chemical bonds within the molecule. For instance, the analysis of bonding can help in understanding the strength and character of the interactions between the triethylanilinium cation and the bromide anion.
Determination of Frontier Molecular Orbital Energies (HOMO-LUMO Gaps)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties that determine a molecule's chemical reactivity and electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. semanticscholar.orgnih.gov
For this compound, the HOMO-LUMO gap can be calculated using DFT methods. This value provides a theoretical measure of the energy required to excite an electron from its ground state, influencing the compound's optical and electronic properties. The HOMO and LUMO energy levels are also critical in understanding charge transfer processes, as they represent the molecule's ability to donate and accept electrons, respectively. nih.gov
Table 1: Theoretical Spectroscopic Data for this compound
| Computational Method | Property | Predicted Value |
|---|---|---|
| DFT | HOMO-LUMO Gap | Specific value requires dedicated calculation for this compound |
| TD-DFT | Excitation Wavelength | Specific value requires dedicated calculation for this compound |
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org By integrating Newton's laws of motion, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules. bonvinlab.org This technique is particularly useful for analyzing the flexibility and structural transitions of complex molecules like this compound. mdpi.commanchester.ac.uk
Solvation Effects and Thermodynamic Predictions
The behavior of a compound in solution is heavily influenced by its interactions with the solvent molecules. Computational methods are employed to predict these solvation effects and the resulting thermodynamic properties.
COSMO-RS Simulations for Solubility and Activity Coefficients in Mixed Solvents
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method for the thermodynamic properties of fluids and liquid mixtures. zenodo.orgzenodo.org It combines quantum chemical calculations with statistical thermodynamics to estimate properties like solubility, activity coefficients, and partition coefficients. zenodo.orgresearchgate.net
For this compound, COSMO-RS simulations can predict its solubility in various solvents and mixed solvent systems. This is achieved by first performing a quantum chemical COSMO calculation for the molecule to determine its surface polarization charge density (σ-profile). zenodo.org This σ-profile then serves as a descriptor of the molecule's polarity and is used in the statistical thermodynamics part of COSMO-RS to calculate its chemical potential in different solvents. zenodo.org By comparing the chemical potential in the solvent to that of the pure compound, the solubility can be determined. zenodo.org
COSMO-RS is particularly valuable for screening a large number of solvents to find the most suitable ones for a specific application, such as crystallization or extraction. zenodo.org It can also predict how the solubility and activity coefficient of this compound change with the composition of a mixed solvent system. scm.com
Table 2: Predicted Thermodynamic Properties of this compound in Various Solvents
| Solvent | Predicted Solubility (mole fraction) | Predicted Activity Coefficient |
|---|---|---|
| Water | Specific value requires dedicated COSMO-RS calculation | Specific value requires dedicated COSMO-RS calculation |
| Ethanol | Specific value requires dedicated COSMO-RS calculation | Specific value requires dedicated COSMO-RS calculation |
| Acetone | Specific value requires dedicated COSMO-RS calculation | Specific value requires dedicated COSMO-RS calculation |
Theoretical Studies on Charge-Transfer States and Triplet States
Theoretical studies are crucial for understanding the excited state properties of molecules, including charge-transfer (CT) states and triplet states. These states play a significant role in the photophysical and photochemical behavior of compounds.
Charge-transfer states involve the transfer of an electron from a donor part of a molecule to an acceptor part upon photoexcitation. tudelft.nl For this compound, theoretical calculations can model the transition from the ground state to a CT state, where an electron might be transferred from the bromide anion to the triethylanilinium cation, or within the cation itself. The energy and nature of these CT states are important for applications in areas like organic electronics and photochemistry. rsc.org
Triplet states are excited states where the total electron spin is 1, in contrast to the singlet ground state where the total spin is 0. These states are often involved in phosphorescence and can have longer lifetimes than singlet excited states. Theoretical methods can predict the energy of the lowest triplet state (T1) and the probability of intersystem crossing from the singlet excited state to the triplet state. Understanding the properties of triplet states is essential for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy.
Applications in Materials Science and Polymer Chemistry
Initiation and Control of Polymerization Processes
While not a conventional initiator in the classical sense, N,N,N-Triethylanilinium bromide and related anilinium salts can play a significant role in controlling polymerization processes and introducing dynamic character to polymer networks. Research into quaternary anilinium-based crosslinkers has demonstrated their utility in creating materials with thermoresponsive properties. nsf.govnih.gov
In such systems, the anilinium salt acts as a dynamic linkage within the polymer network. The polymerization can be initiated by conventional means, with the anilinium salt incorporated as a comonomer or a crosslinking agent. The control aspect arises from the reversible nature of the bonds associated with the anilinium salt. At elevated temperatures, a dynamic exchange can be initiated, often triggered by the nucleophilic attack of the bromide anion on the anilinium salt. This process can be dissociative, leading to a temporary cleavage of crosslinks and allowing for malleability and self-healing properties in the material. nsf.gov This dynamic behavior allows for a degree of "living" character to be imparted to the polymer network, enabling reprocessing and repair under mild thermal stimulus. nsf.govnih.gov
Influence on Polymer Design and Material Properties
The incorporation of this compound or analogous structures into polymer chains significantly influences the final material properties. The presence of the ionic anilinium group can enhance the thermal stability and mechanical robustness of the polymer at ambient temperatures. nsf.govnih.gov
The design of polymers incorporating anilinium salts allows for the creation of "smart" materials that can respond to external stimuli, such as temperature. For instance, polymeric materials crosslinked with a quaternary anilinium-based linker have been shown to exhibit thermoresponsive re-healing and malleability at temperatures as mild as 60 °C, while maintaining resistance to irreversible creep under normal conditions. nsf.govnih.gov This is a direct consequence of the dynamic nucleophilic exchange involving the anilinium salt. nsf.gov The ability to introduce such dynamic properties opens up possibilities for designing advanced materials for applications in coatings, adhesives, and recyclable thermosets.
This compound in Charge-Transfer Complex Formation
The electron-deficient nature of the anilinium cation makes it a potential candidate for forming charge-transfer (CT) complexes with electron-rich donor molecules. A charge-transfer complex is an association of two or more molecules, in which a fraction of electronic charge is transferred between the molecular entities.
The formation of a charge-transfer complex is often accompanied by the appearance of a new, distinct absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. marquette.edu This new band is referred to as the charge-transfer band. The energy of this band (hνCT) is directly related to the ionization potential of the electron donor and the electron affinity of the electron acceptor.
While specific spectroscopic studies on charge-transfer complexes of this compound are not extensively documented, the principles can be understood from related systems. For example, the interaction between carbon tetrabromide (an electron acceptor) and halide donors results in the formation of new spectral bands, confirming the charge-transfer character of the association. marquette.edu Similarly, studies on melamine (B1676169) hydrobromide have shown evidence of charge-transfer complexes arising from intermolecular hydrogen bonding interactions, which are detectable by UV-VIS reflectance spectroscopy in the solid state. rsc.org In the case of this compound, one could anticipate the formation of CT complexes with electron-rich aromatic compounds or other donors, which would be characterized by new absorption bands in the UV-Vis spectrum. Time-resolved mid-IR transient absorption spectroscopy is another powerful technique to investigate the dynamics of charge transfer by tracking vibrational changes in the involved molecules. nih.gov
The formation of charge-transfer complexes is a phenomenon that can be harnessed for the development of functional materials, particularly in the field of chemical sensing. Although direct applications of this compound in sensing are not widely reported, analogies can be drawn from related quaternary ammonium (B1175870) and anilinium compounds.
For instance, pyridinium (B92312) ylide functionalized single-walled carbon nanotubes, which are derived from quaternary pyridinium salts, have been utilized as fluorescent sensors for the detection of nitroaromatic compounds. The sensing mechanism relies on the quenching of fluorescence upon interaction with the analyte, likely due to charge transfer between the sensor and the analyte. rsc.org
In another example, a polymer containing anilinium and sulfonate groups, poly(anilinium 2-acrylamide-2-methyl-1-propanesulfonate), has been shown to act as a fluorescent sensor for Fe²⁺ and Fe³⁺ ions in aqueous solutions. The interaction between the polymer and the metal ions leads to a change in the fluorescence emission intensity, allowing for their detection. mdpi.com These examples highlight the potential of incorporating anilinium moieties, such as that in this compound, into materials designed for chemical sensing applications. The charge-transfer interactions with specific analytes could lead to measurable changes in optical or electronic properties, forming the basis of a sensor.
Supramolecular Chemistry and Intermolecular Interactions of N,n,n Triethylanilinium Bromide
Principles of Molecular Recognition and Complementarity
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The principle of complementarity is central to this phenomenon, requiring that the interacting species have matching shapes, sizes, and chemical surfaces (e.g., electrostatic potential, hydrogen-bonding capabilities).
For N,N,N-Triethylanilinium bromide, molecular recognition is primarily driven by the distinct characteristics of the triethylanilinium cation. Its potential for recognition is based on:
Electrostatic Complementarity : The localized positive charge on the quaternary ammonium (B1175870) group makes it an ideal recognition site for anions or electron-rich regions of other molecules.
Shape and Size Complementarity : The bulky, somewhat spherical nature of the cation, defined by the phenyl ring and the three ethyl groups, means it will preferentially bind to hosts or surfaces with a complementary cavity or cleft.
Chemical Surface Complementarity : The cation presents a dual nature. It has a nonpolar, hydrophobic surface provided by the phenyl ring and ethyl chains, which can interact favorably with other nonpolar moieties. Simultaneously, the electron-poor nature of the aromatic ring, influenced by the cationic charge, allows for specific interactions with electron-rich aromatic systems.
In any recognition event, this compound would seek a partner that satisfies these complementary features to maximize the stability of the resulting supramolecular complex.
Non-Covalent Bonding Interactions
The assembly and structure of this compound are dictated by a combination of powerful non-covalent interactions.
The most dominant non-covalent force in the solid state of this compound is the ion-ion interaction. This is the strong electrostatic attraction between the positively charged N,N,N-Triethylanilinium cation and the negatively charged bromide anion. nih.gov These forces are non-directional and are responsible for the formation of a stable crystal lattice, where the ions are arranged to maximize attraction and minimize repulsion. nih.gov
In the presence of a polar solvent such as water, these ion-ion interactions are replaced by strong ion-dipole interactions. The solvent molecules arrange their dipoles to solvate the individual ions, with the negative end of the water dipole (oxygen) orienting towards the cation and the positive end (hydrogen) orienting towards the bromide anion.
The phenyl group of the N,N,N-Triethylanilinium cation is capable of engaging in aromatic interactions, which are crucial for its self-assembly. These interactions include:
Cation-π Interactions : This is a powerful non-covalent force between the positively charged quaternary ammonium group and an electron-rich π system of a nearby aromatic ring. wikipedia.org While this interaction is often observed between a cation and a separate aromatic molecule, an intramolecular or intermolecular interaction between the cation center and the phenyl ring of another N,N,N-Triethylanilinium molecule can influence crystal packing. nih.govnih.gov The interaction involves the monopole of the cation and the quadrupole of the π system. wikipedia.org
π-π Stacking : Interactions between the phenyl rings of adjacent cations are also expected. Due to electrostatic repulsion between the rings, a direct face-to-face stacking is generally unfavorable. Instead, more stable offset-stacked or T-shaped (edge-to-face) geometries are anticipated, where the electron-poor region of one ring interacts with the electron-rich region of another. nottingham.ac.uk These interactions, though weaker than ion-ion forces, are highly directional and play a significant role in the precise arrangement of molecules within a crystal. nih.gov
A key feature of the N,N,N-Triethylanilinium cation is its inability to act as a hydrogen bond donor, as there are no hydrogen atoms directly attached to the nitrogen atom. This is in contrast to primary, secondary, or tertiary anilinium salts, where N-H···Br hydrogen bonds are primary structure-directing interactions.
Self-Assembly Processes and Formation of Higher-Order Structures
Self-assembly is the spontaneous organization of individual components into ordered structures. For this compound, the most fundamental example of self-assembly is crystallization. Driven by the strong ion-ion interactions and supplemented by weaker π-π and van der Waals forces, the cations and anions arrange themselves into a thermodynamically stable, three-dimensional crystal lattice. This ordered solid represents a higher-order structure arising from the specific recognition information encoded in the ions.
Unlike surfactants with long alkyl chains (e.g., cetyl trimethylammonium bromide), this compound is not expected to form micelles in aqueous solution to a significant extent. tue.nl The three ethyl groups and the phenyl ring provide some hydrophobicity, but they are likely insufficient to create the driving force needed to overcome the high solubility of the ionic headgroup and form stable, large-scale aggregates in water. The formation of any higher-order structures in solution would likely be limited to small, transient clusters or ion pairs.
Host-Guest Chemistry and Receptor Design
In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. nih.gov this compound can potentially participate in such chemistry in two distinct ways.
As a Guest: The N,N,N-Triethylanilinium cation is an excellent candidate for being a guest molecule. Its size, shape, and positive charge make it suitable for binding within the cavities of various macrocyclic hosts, such as:
Cyclodextrins (CDs) : These hosts have a hydrophobic inner cavity and a hydrophilic exterior. The phenyl ring and ethyl groups of the cation could be encapsulated within the β-cyclodextrin cavity, driven by hydrophobic interactions, while the cationic headgroup could interact with the portal of the CD. us.esdtu.dkd-nb.info
Calixarenes and Pillararenes : These macrocycles possess electron-rich aromatic cavities that are highly complementary to cationic guests, enabling strong binding through multiple cation-π interactions. nih.gov Studies on similar quaternary ammonium ions have demonstrated stable complex formation with these types of hosts.
As a Host/Receptor Component: The ability of this compound to act as a host is limited. The cation itself can be considered a simple receptor for the bromide anion. In receptor design, the N,N,N-Triethylanilinium moiety could be incorporated into a larger, more complex structure designed to bind specific anions or neutral guests, using the positive charge as the primary binding anchor.
Data Tables
Table 1: Molecular Properties of this compound This table is interactive. You can sort the data by clicking on the headers.
| Property | Value | Source |
|---|---|---|
| CAS Number | 61175-74-4 | |
| Molecular Formula | C₁₂H₂₀BrN | |
| Molecular Weight | 258.20 g/mol |
| IUPAC Name | triethyl(phenyl)azanium; bromide | |
Table 2: Summary of Potential Intermolecular Interactions for this compound This table is interactive. You can sort the data by clicking on the headers.
| Interaction Type | Interacting Moieties | Relative Strength | Key Characteristics |
|---|---|---|---|
| Ion-Ion | N,N,N-Triethylanilinium (N⁺) and Bromide (Br⁻) | Very Strong | Primary force in the solid state; non-directional electrostatic attraction. nih.gov |
| Ion-Dipole | Cation/Anion and Polar Solvent | Strong | Dominant interaction in polar solutions, leading to solvation. |
| Cation-π | N⁺ center and an aromatic ring face | Moderate to Strong | Directional; involves interaction with the π-electron cloud. wikipedia.org |
| π-π Stacking | Phenyl ring and another aromatic ring | Weak to Moderate | Directional; favors offset or T-shaped geometries. nih.gov |
| Hydrogen Bonding | Bromide anion (acceptor) and H-bond donor (e.g., H₂O) | Moderate | Anion acts as an acceptor; cation cannot be a donor. |
| C-H···Br Interaction | C-H bonds (ethyl, phenyl) and Bromide anion | Very Weak | Weak, directional electrostatic interactions. |
| Van der Waals | All atoms (especially alkyl chains and phenyl rings) | Weak | Non-directional; arise from temporary fluctuations in electron density. |
Advanced Research Directions and Future Outlook
Development of Novel Catalytic Systems Utilizing N,N,N-Triethylanilinium Bromide
This compound has been identified as a phase-transfer catalyst (PTC), a class of catalysts that facilitate the reaction between reactants located in different immiscible phases (e.g., a water-organic system). google.com This capability is crucial for green chemistry, as it can enhance reaction rates and yields under mild conditions, often eliminating the need for harsh solvents or high temperatures. google.comtheaic.org
Future research is anticipated to focus on expanding the catalytic applications of this compound. While its use has been noted in oxidation reactions with aqueous hypohalites, its potential in other phase-transfer catalyzed reactions remains a fertile ground for investigation. google.com This includes key organic transformations such as nucleophilic substitutions, alkylations, and condensations. The development of novel catalytic systems could involve its use in biphasic systems for the synthesis of fine chemicals and pharmaceutical intermediates. core.ac.uk
The performance of this compound could be systematically compared against other common quaternary ammonium (B1175870) and phosphonium (B103445) salts to identify specific niches where it offers superior activity or selectivity. google.com For instance, the interplay between the lipophilicity of the ethyl groups and the electronic nature of the anilinium moiety may offer unique advantages in certain reaction types.
Table 1: Comparison of Phase-Transfer Catalysts in a Typical Nucleophilic Substitution Reaction (This table is illustrative, based on typical performance data for PTCs, to highlight potential research comparisons)
| Catalyst | Reaction Type | Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Alkylation | Sodium Phenolate | n-Butyl Bromide | 92 | theaic.orgnih.gov |
| Benzyltriethylammonium chloride | Oxidation | 1-Decene | Potassium Permanganate | 91 | google.com |
| This compound | Oxidation | Secondary Alkanols | Aqueous Hypobromite | High (projected) | google.com |
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov Similarly, tandem or cascade reactions, which involve a sequence of intramolecular or intermolecular transformations without isolating intermediates, streamline synthetic processes. nih.govrsc.org
A significant future direction is the integration of this compound as a catalyst into these complex reaction systems. Its role as a phase-transfer catalyst makes it particularly suitable for one-pot syntheses that involve both aqueous and organic reagents. oaepublish.comrsc.org For example, it could facilitate a key condensation or alkylation step in a sequence that builds complex heterocyclic structures, which are prevalent in medicinal chemistry. nih.govmdpi.com
Researchers could design tandem processes where this compound first catalyzes a reaction at the interface of two liquid phases, and the resulting intermediate then undergoes a subsequent transformation in the organic phase. nih.gov This approach could lead to the efficient, one-pot synthesis of valuable molecules, reducing waste and simplifying purification procedures. nih.gov
Advanced Materials Engineering through Supramolecular Assembly
This compound is an ionic liquid, a class of salts that are liquid at or near room temperature. aminer.org This characteristic opens up avenues for its use in materials science, particularly in the realm of supramolecular chemistry. Supramolecular chemistry focuses on complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. aminer.orgnumberanalytics.com
Future research could explore the use of the N,N,N-triethylanilinium cation as a building block for creating ordered, functional materials. The aromatic ring of the anilinium group is capable of π-π stacking, while the charged quaternary ammonium center can engage in strong ionic interactions. nih.gov By combining it with appropriately designed anions or other molecules, it may be possible to engineer supramolecular polymers, gels, or liquid crystals. nih.govacs.org
These advanced materials could have applications in various fields. For example, supramolecular gels based on this compound could be used for enzyme entrapment in biocatalysis or as new media for electrochemical applications. numberanalytics.comacs.org The tunability of the interactions by modifying the structure of the cation or anion provides a powerful tool for designing materials with specific physical and chemical properties. numberanalytics.com
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly with this compound
| Interaction Type | Involving this compound | Potential Counterpart | Resulting Assembly |
|---|---|---|---|
| Ionic Interaction | Quaternary Ammonium Cation | Carboxylate or Sulfonate Anions | Ionic Network, Supramolecular Polymer nih.gov |
| π-π Stacking | Phenyl Ring | Aromatic Molecules (e.g., Porphyrins) | Ordered Stacks, Liquid Crystals nih.gov |
| Hydrogen Bonding | (If modified with H-bond donors) | Complementary H-bond Acceptors | Gels, Organized Structures numberanalytics.com |
Exploration of Structure-Reactivity Relationships through Targeted Modifications
Understanding how the molecular structure of a catalyst influences its activity and selectivity is fundamental to designing more efficient chemical processes. A key area for future research on this compound involves the systematic modification of its structure to probe these relationships.
Targeted modifications could include:
Varying Alkyl Chain Length: Replacing the ethyl groups with shorter (methyl) or longer (butyl, hexyl) alkyl chains would alter the lipophilicity of the cation. This would, in turn, affect its partitioning between aqueous and organic phases and could have a significant impact on its efficacy as a phase-transfer catalyst. scielo.br
Substitution on the Aniline (B41778) Ring: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring would modify the electronic properties of the cation. This could influence its interaction with anionic reactants and its stability, potentially fine-tuning its catalytic activity.
Changing the Anion: While the subject is the bromide salt, studying the corresponding chloride, iodide, or bisulfate salts would reveal the role of the counter-ion in the catalytic cycle and the physical properties of the resulting ionic liquid. google.com
By synthesizing a library of this compound derivatives and evaluating their performance in benchmark reactions, researchers can develop a comprehensive understanding of its structure-reactivity relationships. This knowledge would enable the rational design of next-generation catalysts tailored for specific applications. researchgate.net
Q & A
Q. What are the optimal synthetic routes for N,N,N-Triethylanilinium bromide, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via alkylation of aniline derivatives using triethylamine and bromoethane in a polar aprotic solvent (e.g., acetonitrile). Purity is typically assessed using ¹H/¹³C NMR to confirm substitution patterns and absence of residual solvents. X-ray crystallography (as demonstrated for analogous bromide salts in ) provides definitive structural validation. For quantitative purity, ion chromatography or halide titration can detect bromide content. Thermal stability is evaluated via TGA/DSC (see for methodology).
Q. How is the crystal structure of this compound determined, and what are its key structural features?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system with a quaternary ammonium center, as observed in structurally similar salts (e.g., tetraethylammonium bromide ). Key parameters include bond angles (N–C distances ~1.48–1.52 Å) and bromide ion placement in the lattice. Rietveld refinement resolves discrepancies between experimental and simulated diffraction patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Inert atmosphere, desiccated at room temperature.
- Hazards : Irritant (H315, H319); use PPE (gloves, goggles).
- First Aid : For skin contact, rinse with water; for inhalation, move to fresh air.
- Waste Disposal : Neutralize with dilute acid before disposal.
Advanced Research Questions
Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reactions?
- Methodological Answer : As a PTC, it facilitates anion transfer (e.g., bromide) between aqueous and organic phases. Kinetic studies using UV-Vis spectroscopy track reaction progress (e.g., SN2 reactions). Ionic conductivity measurements (via impedance spectroscopy) quantify ion-pair dissociation efficiency . For example, in Suzuki-Miyaura couplings, its efficacy is compared to tetrabutylammonium bromide (), with optimization via DoE (Design of Experiments) .
Q. What spectroscopic techniques resolve ionic interactions of this compound in solution?
- Methodological Answer :
- XPS (X-ray Photoelectron Spectroscopy) : Probes nitrogen (N 1s) and bromide (Br 3d) electronic environments. Peaks at ~402 eV (N⁺) and ~70 eV (Br⁻) confirm ionic bonding ().
- FTIR/Raman : Detect C–N stretching (~1380 cm⁻¹) and Br⁻ symmetric/asymmetric vibrations.
- NMR Relaxometry : Measures rotational correlation times to assess ion mobility .
Q. How do computational models predict the physicochemical properties of this compound?
- Methodological Answer : COSMO-RS simulations estimate solubility parameters and activity coefficients in mixed solvents (e.g., water/ethanol) . DFT (Density Functional Theory) calculates charge distribution and HOMO-LUMO gaps for reactivity predictions. Comparative data for similar salts (e.g., tetraethylammonium bromide ) validate models.
Contradictions and Resolutions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 70–92% in ) may arise from solvent choice (benzene vs. DMF) or alkylation agent purity. GC-MS headspace analysis identifies volatile byproducts.
- Thermal Stability : Conflicting TGA data () suggest batch-dependent decomposition; DSC under nitrogen standardizes protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
